Kessane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3321-66-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,2R,5R,6R,8R)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane |
InChI |
InChI=1S/C15H26O/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)16-14(11,2)3/h10-13H,5-9H2,1-4H3/t10-,11-,12-,13-,15+/m1/s1 |
InChI Key |
QRVMFXFSGYDNJI-HVNMYJMUSA-N |
SMILES |
CC1CCC2C1CC3CCC2(OC3(C)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@H]3CC[C@@]2(OC3(C)C)C |
Canonical SMILES |
CC1CCC2C1CC3CCC2(OC3(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kessane; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Kessane and Its Stereoisomers
Seminal Total Synthesis Approaches to Kessane
Early efforts towards the total synthesis of this compound laid the groundwork for subsequent, more refined methodologies.
Solvolytic Rearrangement Strategies for (±)-Kessane
One of the seminal total syntheses of (±)-kessane was established in 1970 via a solvolytic rearrangement strategy. rsc.orgrsc.org This method utilizes the reactivity of mesylate intermediates to induce a ring expansion and stereochemical reorganization. The key transformation involves heating a mesylate derivative in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures (80–120°C). During this solvolysis, the mesylate group acts as a leaving group, generating a carbocation that undergoes a Wagner-Meerwein rearrangement. This rearrangement expands a six-membered ring to a seven-membered system, simultaneously constructing the oxabicyclic framework characteristic of this compound.
Early Synthetic Routes from Defined Precursors
Early synthetic routes to this compound also explored strategies starting from defined precursors. While specific details of all early routes from defined precursors are not extensively detailed in the provided search results beyond the solvolytic rearrangement, this approach generally involved a series of functional group transformations and carbon-carbon bond formations to assemble the this compound skeleton. These early syntheses often provided racemic mixtures of this compound.
Modern Convergent and Stereoselective Syntheses of this compound
More recent synthetic efforts have focused on developing convergent and stereoselective routes to this compound, aiming for improved efficiency and control over the stereochemistry.
Iron(III)-Mediated Tandem Radical Cyclization Approaches
A contemporary approach to constructing the this compound skeleton utilizes iron(III)-mediated radical chemistry. researchgate.netacs.org This method offers a more concise route compared to some traditional approaches and can be achieved without the use of protecting groups. acs.org A key step in this strategy involves an Fe(III)-mediated tandem radical ring-expansion/cyclization of a cyclopropylsilyl ether. researchgate.netacs.org The mechanism is thought to involve the generation of a cyclopropyl (B3062369) alkoxy radical, which triggers a tandem ring expansion-cyclization sequence. researchgate.net Specifically, Fe(III) chloride can act as a one-electron oxidant to generate radical species. Treatment of cyclopropyl silyl (B83357) ethers with anhydrous ferric chloride in dry dimethylformamide can lead to bicyclic chloro ketones through this tandem radical ring expansion-cyclisation sequence. researchgate.net
The proposed mechanistic insights for the Fe(III)-mediated tandem radical cyclization include radical initiation via Fe³⁺ abstracting a β-hydrogen to form a cyclopropyl radical, followed by ring opening due to strain relief to generate a secondary radical. This radical then undergoes 6-endo-trig cyclization to form the bicyclic framework. Termination occurs through hydrogen atom transfer from the solvent or another molecule, yielding this compound.
Protecting-Group-Free Synthetic Strategies
The development of protecting-group-free (PGF) synthetic strategies has become an important goal in organic synthesis, particularly for improving step economy and reducing environmental impact. libretexts.org this compound has been a target for such approaches. libretexts.org A short racemic synthesis of this compound from 4-hydroxy-4-methyl-2-cyclohexenone has been described using a route that does not employ protecting groups. researchgate.netacs.org The Fe(III)-mediated tandem radical cyclization approach mentioned earlier is an example of a protecting-group-free strategy for this compound synthesis. researchgate.netacs.org This highlights how modern methods can streamline the synthesis by avoiding the need for temporary functional group protection and deprotection steps.
Enantioselective Total Synthesis of this compound
While the provided search results discuss enantioselective syntheses of other natural products researchgate.netacs.orgrsc.org20.210.105nih.govwikipedia.orgrsc.org, a specific detailed description of an enantioselective total synthesis of this compound is not present within the provided snippets. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for compounds with biological activity. Achieving enantioselectivity in the synthesis of a complex molecule like this compound typically involves the use of chiral reagents, catalysts, or starting materials, or the implementation of asymmetric transformations. The absence of detailed information in the search results suggests that a widely reported or readily accessible enantioselective total synthesis of this compound may not be as prominent in the immediate search results as the racemic or specific radical-mediated approaches.
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis plays a crucial role in the enantioselective synthesis of chiral molecules, allowing the formation of a specific stereoisomer in preference to others using a chiral catalyst. uclm.es While direct applications of asymmetric catalysis specifically for the core this compound structure are complex due to its rigid, highly substituted nature, related methodologies and principles are relevant to synthesizing chiral intermediates or analogues. Asymmetric catalytic methods, such as asymmetric hydrogenation and epoxidation, have been widely applied in the synthesis of various chiral compounds and could potentially be adapted for constructing key chiral building blocks for this compound or its stereoisomers. uclm.esrsc.org The development of new chiral ligands and catalysts continues to expand the scope of asymmetric catalysis. sfu.ca
Chiral Pool and Auxiliary-Based Methodologies
The chiral pool strategy utilizes readily available enantiopure natural products as starting materials to introduce chirality into the target molecule. numberanalytics.comwikipedia.org This approach can simplify synthetic routes and ensure high stereochemical purity. numberanalytics.com Terpenes, being natural precursors to sesquiterpenoids like this compound, are potential candidates for chiral pool synthesis of this compound and its stereoisomers. numberanalytics.comwikipedia.org
Chiral auxiliaries are compounds temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is typically removed and can often be recycled. Chiral auxiliaries have been successfully employed in various asymmetric transformations, including Diels-Alder reactions and 1,3-dipolar cycloadditions, which could be relevant to the construction of the this compound framework. sfu.caacs.orgresearchgate.netresearchgate.net The use of chiral auxiliaries allows for the diastereoselective synthesis of intermediates, which can then be converted into enantiomerically enriched products. sfu.caresearchgate.net
Synthetic Routes to this compound Analogues and Related Sesquiterpenoids (e.g., Isothis compound (B14084862), β-Kessane)
The synthesis of this compound analogues and related sesquiterpenoids like isothis compound and β-kessane is important for exploring structure-activity relationships and accessing compounds with potentially different properties. Isothis compound and β-kessane are stereoisomers of this compound and have been identified as minor constituents in some natural sources. researchgate.netresearchgate.net
Early synthetic efforts towards (±)-kessane involved solvolytic rearrangement of mesylate intermediates. colab.ws A racemic synthesis of this compound from 4-hydroxy-4-methyl-2-cyclohexenone has been described, featuring an Fe(III)-mediated tandem radical ring-expansion/cyclization as a key step and notably avoiding the use of protecting groups. researchgate.netresearchgate.net
Isothis compound and β-kessane have been obtained chemically from this compound derivatives. Treatment of isothis compound with sodium iodide/chlorotrimethylsilane has been shown to yield β-kessane. researchgate.net This suggests a close relationship and potential interconversion pathways between these stereoisomers.
The synthesis of stereoisomers often requires precise control over reaction conditions and the judicious choice of reagents to achieve the desired relative and absolute configurations. Methodologies developed for the synthesis of this compound can often be adapted or modified for the synthesis of its analogues and stereoisomers, although specific challenges may arise depending on the target structure.
Methodological Innovations in this compound Synthetic Chemistry
Innovations in synthetic methodology have been crucial for advancing the synthesis of complex natural products like this compound. The development of new reactions, reagents, and strategies has enabled more efficient, selective, and stereocontrolled routes. yale.edunih.govcaltech.edubeilstein-journals.org
The seminal total synthesis of (±)-kessane in 1970 by Kato, Kosugi, and Yoshikoshi utilizing a solvolytic rearrangement was a significant early achievement. colab.ws More recent approaches, such as the Fe(III)-mediated radical cyclization, demonstrate the ongoing development of novel strategies to access the this compound core structure. researchgate.netresearchgate.net
Methodological innovations in total synthesis often involve the strategic design of reaction sequences, the development of novel catalytic systems, and the application of computational chemistry to predict reactivity and selectivity. yale.edunih.govbeilstein-journals.org While specific recent methodological innovations solely focused on this compound are not extensively detailed in the provided search results, the field of total synthesis continuously generates new methods that are applicable to the synthesis of complex molecules like this compound and its analogues. yale.educaltech.edursc.org The drive for more efficient and stereoselective routes continues to push the boundaries of synthetic chemistry.
Stereochemical Elucidation and Conformational Analysis of Kessane
Spectroscopic Determination of Kessane's Absolute and Relative Stereochemistry
Establishing the precise stereochemical identity of this compound requires sophisticated analytical methods capable of differentiating subtle spatial arrangements of atoms. High-field Nuclear Magnetic Resonance (NMR) spectroscopy provides critical data on through-bond and through-space atomic connectivity, defining the molecule's relative stereochemistry. Complementarily, chiroptical spectroscopy offers insights into the molecule's interaction with polarized light, which is essential for assigning its absolute configuration.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment (e.g., 2D NMR, NOESY)
The relative stereochemistry of this compound has been rigorously confirmed through the application of one- and two-dimensional NMR spectroscopy. Current time information in ახალციხის მუნიციპალიტეტი, GE. A significant challenge in the ¹H-NMR analysis of this compound is the dense clustering of all 26 proton signals within a narrow spectral region, typically between 0.8 and 2.15 ppm. nih.gov The use of high-frequency NMR (600 MHz) has been instrumental in resolving these signals and enabling a complete assignment of all protons and carbons. Current time information in ახალციხის მუნიციპალიტეტი, GE.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), have been vital in establishing the proton-proton coupling networks, thereby mapping the connectivity of the carbon skeleton. blogspot.comacdlabs.com More definitive stereochemical information is derived from Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space dipolar interactions between protons that are in close proximity (typically < 5 Å), regardless of their bonding sequence. blogspot.comyoutube.comnanalysis.com For instance, an observed Nuclear Overhauser Effect (NOE) between the C-14 methyl group and the H-6α proton provides direct evidence for their spatial closeness, which is a key piece of information for confirming the relative arrangement of substituents on the fused ring system. nih.gov
The comprehensive assignment of proton and carbon signals allows for the determination of all coupling constants, which further corroborates the relative configuration initially proposed for this compound. Current time information in ახალციხის მუნიციპალიტეტი, GE.
| Carbon No. | ¹³C Chemical Shift (ppm) | Carbon No. | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C-1 | 50.1 | C-9 | 34.7 |
| C-2 | 28.2 | C-10 | 74.8 |
| C-3 | 32.1 | C-11 | 73.9 |
| C-4 | 32.8 | C-12 | 28.2 |
| C-5 | 41.5 | C-13 | 31.1 |
| C-6 | 33.2 | C-14 | 18.5 |
| C-7 | 35.7 | C-15 | 28.4 |
| C-8 | 24.2 |
Chiroptical Spectroscopy for Configuration Assignment (e.g., VCD, ECD)
Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. rsc.orgrsc.org These techniques measure the differential absorption of left and right circularly polarized light by a molecule. rsc.orgencyclopedia.pub While specific VCD and ECD studies on this compound are not extensively documented in readily available literature, the methodology is well-established for assigning the absolute configuration of complex natural products, including other sesquiterpenes. nih.govmdpi.com
The standard approach involves comparing the experimental VCD or ECD spectrum of the molecule with theoretical spectra generated for a specific enantiomer using quantum chemical calculations, often employing Density Functional Theory (DFT). mdpi.comresearchgate.net A strong correlation between the experimental spectrum and the calculated spectrum for one enantiomer allows for an unambiguous assignment of the absolute configuration. nih.govresearchgate.net For complex molecules or those with significant conformational flexibility, this computational analysis is indispensable for a reliable assignment. nih.gov
Computational Approaches to Conformational Landscapes
To fully understand the stereochemistry of a flexible molecule like this compound, it is essential to explore its conformational landscape—the collection of all possible three-dimensional shapes it can adopt and their relative energies. mdpi.com Computational chemistry provides the tools to map this landscape, identifying the most stable, low-energy conformers that are most likely to exist.
Molecular Mechanics and Force Field Calculations for Conformational Studies
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. bath.ac.uk It employs a set of parameters known as a force field (e.g., AMBER, MMFF) to calculate the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.govresearchgate.netnsf.govgaussian.com
Quantum Chemical Methods for Conformer Energetics and Stability
Once a set of potential conformers is generated using molecular mechanics, quantum chemical methods are employed for more accurate energy calculations and geometry optimizations. mdpi.comresearchgate.net Density Functional Theory (DFT) is a widely used quantum method that provides a good balance between accuracy and computational cost for molecules of this size. ohio-state.edu
By performing DFT calculations on the various conformers of this compound, it is possible to determine their relative stabilities with high precision. researchgate.net These calculations yield the Gibbs free energy for each conformer, and from these values, a Boltzmann population distribution can be calculated. nih.gov This distribution reveals which conformers are most abundant at a given temperature, providing a detailed picture of the molecule's dynamic conformational equilibrium.
Stereochemical Challenges and Analytical Solutions in this compound Isomers
The structural elucidation of this compound and its isomers is not without its challenges. One significant issue arises from its natural origin, as the isolated compound can sometimes be a mixture of enantiomers or diastereomers. nih.gov For example, different studies on this compound isolated from valerian roots have reported pure (+)-kessane, pure (-)-kessane, or partially racemic mixtures. This highlights the challenge of distinguishing between different stereoisomers, which can have identical connectivity but different three-dimensional arrangements. khanacademy.org
The primary analytical solution to this challenge is the combination of high-resolution NMR and chiroptical measurements. While high-field 2D NMR can confirm the relative stereochemistry, it cannot distinguish between enantiomers. Current time information in ახალციხის მუნიციპალიტეტი, GE.acdlabs.com The measurement of optical rotation provides the definitive evidence to differentiate between (+)- and (-)-enantiomers and to determine the enantiomeric purity of a sample. nih.gov
Another analytical hurdle is the inherent complexity of the ¹H-NMR spectrum, where severe signal overlap can obscure crucial coupling information. nih.gov The solution to this problem has been the advancement of NMR technology, specifically the use of high-frequency spectrometers (e.g., 600 MHz). Current time information in ახალციხის მუნიციპალიტეტი, GE. At higher field strengths, the signals are more dispersed, allowing for better resolution and the successful application of 2D techniques like COSY and NOESY to unravel the complex spin systems and confirm the molecular structure and relative stereochemistry. Current time information in ახალციხის მუნიციპალიტეტი, GE.nih.gov
Advanced Analytical Characterization Techniques in Kessane Research
High-Resolution Separation Methodologies
The separation of kessane from intricate matrices and the differentiation of its stereoisomers are fundamental challenges in its analysis. High-resolution separation techniques provide the necessary resolving power to achieve these goals.
This compound possesses multiple chiral centers, giving rise to the possibility of several stereoisomers. Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. Enantiomers, which are non-superimposable mirror images of each other, are a key type of stereoisomer. These different forms can exhibit distinct biological activities, making their separation and quantification essential.
Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and, consequently, their separation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for chiral separations. In the context of this compound, chiral GC or HPLC would be employed to resolve its enantiomers, such as (+)-kessane and (-)-kessane, allowing for the determination of their enantiomeric excess (ee) in a given sample. The choice of the specific chiral column and chromatographic conditions is critical for achieving successful resolution.
Table 1: Chiral Chromatography Principles for this compound Analysis
| Technique | Principle | Application to this compound |
|---|---|---|
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers using a chiral stationary phase. | Resolution and quantification of volatile this compound stereoisomers. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers in the liquid phase using a chiral stationary phase. | Preparative and analytical separation of this compound stereoisomers. |
Essential oils and other natural extracts where this compound is found are highly complex mixtures, often containing hundreds of volatile compounds. Traditional one-dimensional gas chromatography (1D-GC) may not provide sufficient resolution to separate all components, leading to co-elution where multiple compounds exit the column at the same time.
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power for analyzing such complex samples. In GCxGC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with structured elution patterns, allowing for the separation of compounds that would otherwise overlap. The increased peak capacity and sensitivity of GCxGC make it an invaluable tool for the detailed profiling of essential oils and the confident identification of minor components like this compound.
High-performance liquid chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds. Unlike GC, HPLC is not limited to volatile and thermally stable compounds. For this compound research, HPLC can be utilized in several ways. Analytically, it can be used for the quantification of this compound in various samples. In its preparative-scale format, HPLC is instrumental in isolating larger quantities of pure this compound from natural extracts or synthetic reaction mixtures. This is crucial for obtaining sufficient material for further structural elucidation, biological activity testing, and as a reference standard. The choice of stationary phase (e.g., normal-phase or reversed-phase) and mobile phase composition is optimized to achieve the desired separation.
Hyphenated Mass Spectrometry for Structural Confirmation and Metabolomic Profiling
Hyphenated techniques, which couple a separation method with a detection method, are central to modern analytical chemistry. The combination of chromatography with mass spectrometry provides both retention time data and mass spectral information, enabling confident identification of compounds.
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds in natural products. In GC-MS, the separated components eluting from the GC column are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, which serves as a chemical fingerprint.
For this compound, GC-MS analysis of an essential oil would show a peak at a specific retention time corresponding to this compound, and the associated mass spectrum would be used for its identification. The fragmentation pattern in the mass spectrum provides structural information that, when compared to a spectral library like the NIST database, can confirm the compound's identity. GC-MS is routinely used to determine the volatile profile of essential oils and to quantify the relative abundance of constituents, including this compound.
Table 2: Illustrative GC-MS Data for a this compound-Containing Essential Oil
| Compound | Retention Time (min) | Key Mass Spectral Ions (m/z) | Identification Method |
|---|---|---|---|
| α-Pinene | 5.2 | 93, 91, 77, 69 | Library Match & Retention Index |
| Limonene | 6.8 | 68, 93, 79, 136 | Library Match & Retention Index |
| This compound | 15.4 | 222, 207, 166, 123 | Library Match & Retention Index |
| Caryophyllene | 16.1 | 93, 133, 69, 41 | Library Match & Retention Index |
While GC-MS is ideal for volatile compounds, many biological systems contain non-volatile or thermally labile molecules that cannot be analyzed by GC. Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem mass spectrometry configuration (LC-MS/MS), is the premier technique for analyzing these types of compounds. LC-MS is suitable for a wide range of molecules, from drug metabolites to peptides.
In the context of this compound research, LC-MS/MS would be the method of choice for metabolomic studies, for instance, to identify potential metabolites of this compound in biological systems. The initial LC separation is followed by two stages of mass analysis (MS/MS). The first stage selects a specific ion (a "parent" ion), which is then fragmented, and the resulting "daughter" ions are analyzed in the second stage. This process provides a high degree of specificity and structural information, making it a powerful tool for identifying and quantifying trace levels of compounds in complex biological matrices.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural analysis of natural products, offering the determination of the elemental composition of a molecule and its fragments with high accuracy. This precision allows for the confident assignment of molecular formulas, a critical first step in the identification of unknown compounds. In the context of this compound research, HRMS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides crucial information on its molecular weight and fragmentation patterns under ionization.
While specific, detailed fragmentation pathway studies exclusively for this compound are not extensively documented in publicly available literature, the fragmentation of sesquiterpenoids, in general, follows predictable pathways. For a saturated sesquiterpene hydrocarbon like this compound (C₁₅H₂₆), electron ionization (EI) is a common technique. The initial event is the removal of an electron to form a molecular ion (M⁺•). The subsequent fragmentation is driven by the energetic instability of this radical cation, leading to the cleavage of C-C bonds.
Common fragmentation patterns for sesquiterpene skeletons involve:
Loss of methyl radicals (•CH₃): This results in a prominent [M-15]⁺ ion, a common feature in the mass spectra of many terpenoids.
Loss of larger alkyl groups: Depending on the structure, losses of ethyl (C₂H₅), propyl (C₃H₇), or isopropyl (C₃H₇) groups can occur, leading to characteristic fragment ions.
Ring cleavages: The complex polycyclic structure of this compound can undergo various ring-opening and cleavage reactions, leading to a series of fragment ions that are indicative of the underlying carbon skeleton. The fragmentation of the five- and seven-membered rings in the guaiane (B1240927) skeleton of this compound would be expected to produce a complex but characteristic pattern.
Retro-Diels-Alder reactions: In unsaturated cyclic systems, this is a common fragmentation pathway. While this compound itself is saturated, related unsaturated sesquiterpenoids often exhibit this type of fragmentation.
The high-resolution capabilities of instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers allow for the differentiation of isobaric fragments (fragments with the same nominal mass but different elemental compositions), which is crucial for proposing and verifying fragmentation pathways. For instance, the loss of C₂H₄ (28.0313 Da) can be distinguished from the loss of CO (27.9949 Da) in oxygen-containing analogues.
A hypothetical fragmentation of this compound could be initiated by ionization, followed by cleavage at the ring junctions, which are often points of steric strain. The subsequent loss of small neutral molecules or radicals would lead to a cascade of fragment ions. The analysis of these fragments by HRMS would provide the exact masses, and thus the elemental compositions, of each fragment, allowing for the piecing together of the fragmentation puzzle and confirming the this compound structure.
| Technique | Information Obtained for this compound Analysis | Relevance |
| GC-HRMS (EI) | Precise mass of the molecular ion (C₁₅H₂₆). | Confirms elemental composition. |
| High-resolution fragmentation pattern. | Provides structural information based on the masses of fragment ions. | |
| Retention time. | Aids in the identification and separation from other compounds in a mixture. | |
| LC-HRMS/MS | Fragmentation pathways of the protonated molecule [M+H]⁺. | Provides complementary structural information to EI-MS. |
| Can be used for the analysis of less volatile derivatives of this compound. | Expands the range of analyzable compounds. |
Advanced Spectroscopic Methods for Molecular Structure and Dynamics
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. For a complex, saturated system like this compound, with its numerous stereocenters and conformationally flexible rings, high-field instruments (e.g., 600 MHz for ¹H NMR) are essential for resolving the complex spin systems and obtaining detailed structural information.
A significant study on the conformational characteristics of this compound utilized 600 MHz ¹H NMR spectroscopy in conjunction with molecular mechanics calculations. The high magnetic field strength was crucial for achieving sufficient signal dispersion to resolve the heavily overlapping proton signals, which is a common challenge in the NMR spectra of saturated polycyclic hydrocarbons.
The detailed analysis of the ¹H NMR spectrum of this compound at 600 MHz allowed for the accurate determination of vicinal ¹H-¹H coupling constants (³JHH). These coupling constants are highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing the experimentally determined coupling constants with those calculated for different theoretical conformations, the study provided a detailed picture of the three-dimensional structure of this compound in solution.
Key findings from the 600 MHz ¹H NMR study of this compound include:
Conformation of the cyclopentane (B165970) ring: The cyclopentane ring of this compound was found to exist in a pure ¹E (envelope) conformation.
Conformation of the cycloheptane (B1346806) ring: The seven-membered cycloheptane ring adopts a conformation that is intermediate between a twist-chair (TC₉) and a chair (C₅) conformation on its pseudorotational pathway.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also integral to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. These experiments reveal the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly important for determining the relative stereochemistry by identifying protons that are close to each other in space.
| ¹H NMR Parameter | Structural Information | Example in this compound Analysis |
| Chemical Shift (δ) | Electronic environment of the proton. | Protons in different stereochemical environments will have different chemical shifts. |
| Coupling Constant (J) | Dihedral angle between adjacent protons. | Used to determine the conformation of the cyclopentane and cycloheptane rings. |
| Nuclear Overhauser Effect (NOE) | Proximity of protons in space. | Helps to establish the relative stereochemistry of the various chiral centers. |
For a saturated hydrocarbon like this compound, the IR and Raman spectra are dominated by signals corresponding to C-H and C-C bond vibrations. The key vibrational modes expected for this compound are:
C-H Stretching Vibrations: These typically appear in the region of 2850-3000 cm⁻¹. The exact positions and intensities of these bands can provide subtle information about the environment of the C-H bonds (e.g., methyl vs. methylene (B1212753) groups, axial vs. equatorial protons).
C-C Stretching and Skeletal Vibrations: These vibrations occur at lower frequencies, generally below 1200 cm⁻¹, and are characteristic of the carbon skeleton of the molecule.
Raman spectroscopy is often complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For a molecule like this compound, which has a largely non-polar hydrocarbon framework, the symmetric C-C stretching vibrations of the ring systems may be more prominent in the Raman spectrum.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities of different conformers of this compound. By comparing the calculated spectra with the experimental IR and Raman data, it is possible to gain further insights into the preferred conformation of the molecule in the solid state or in solution.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| C-H Stretching | 2850 - 3000 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR, Raman |
| CH₃ Asymmetric Bending | ~1450 | IR, Raman |
| CH₃ Symmetric Bending | ~1375 | IR, Raman |
| Skeletal Vibrations | < 1200 | IR, Raman |
Integrated Analytical Platforms for Comprehensive this compound Characterization
The definitive characterization of a complex molecule like this compound is rarely achieved through a single analytical technique. Instead, an integrated approach that combines the strengths of multiple analytical platforms is employed. This is particularly true for the structural elucidation of novel natural products, where the structure is unknown.
A typical workflow for the comprehensive characterization of this compound or a related sesquiterpenoid would involve:
Isolation and Purification: The initial step involves the isolation of the compound from its natural source using chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC). The purity of the isolated compound is assessed at each stage.
Initial Spectroscopic and Spectrometric Analysis:
HRMS: To determine the molecular formula.
¹H and ¹³C NMR: To obtain initial information about the number and types of protons and carbons, and to identify the presence of key structural fragments.
Detailed 2D NMR Analysis:
COSY, HSQC, HMBC: To establish the complete carbon skeleton and the connectivity of all atoms.
NOESY/ROESY: To determine the relative stereochemistry.
Vibrational Spectroscopy (IR and Raman):
To confirm the absence of unexpected functional groups (e.g., carbonyls, hydroxyls, double bonds) and to provide a unique fingerprint of the molecule.
In some cases, to provide information on conformational preferences, especially when combined with theoretical calculations.
Computational Modeling:
Molecular mechanics and DFT calculations can be used to generate theoretical models of possible conformers and to calculate NMR and vibrational spectroscopic parameters for comparison with experimental data.
The synergy between these techniques provides a level of confidence in the structural assignment that would be unattainable with any single method. For example, a proposed structure based on NMR data can be corroborated by its fragmentation pattern in HRMS, and its conformational preferences suggested by NMR can be supported by vibrational spectroscopy. This integrated approach ensures a thorough and accurate characterization of the molecule's structure and stereochemistry.
Mechanistic Studies on the Biological Activities of Kessane
Elucidation of Antimicrobial Mechanisms of Action
The antimicrobial properties of various compounds, including certain natural products, are often linked to their ability to disrupt essential microbial structures and processes. mdpi.com Studies on Kessane aim to pinpoint the specific ways it interacts with bacteria and other microorganisms to inhibit their growth or survival.
Investigations into Microbial Membrane Interactions and Permeability
A key mechanism by which antimicrobial agents function is by targeting the microbial cell membrane. The cell membrane is vital for maintaining cell integrity, regulating the passage of substances, and housing essential enzymatic activities. nih.gov Disrupting the structure or function of this membrane can lead to leakage of intracellular contents and cell death. nih.gov
Research indicates that some antimicrobial compounds, including certain phytochemicals, can enhance the permeability and fluidity of microbial cell membranes through direct physical interaction. researchgate.netbham.ac.uk This interaction can involve the hydrophobic portions of the compound associating with the lipid bilayer, leading to membrane defects and increased permeability. researchgate.net While direct studies specifically detailing this compound's interaction with microbial membranes are limited in the provided search results, the general mechanisms observed for other compounds, such as certain essential oil components and saponins, provide a framework for understanding potential pathways. nih.govresearchgate.net For instance, hydrophobic compounds like p-cymene (B1678584) have been shown to cause swelling of the cytoplasmic membrane in E. coli. nih.gov The presence of sugar chains in some compounds can also contribute to membrane defects and pore formation. researchgate.net
Identification of Cellular Targets and Pathway Perturbations in Pathogens (e.g., Pseudomonas aeruginosa)
Beyond membrane disruption, antimicrobial agents can exert their effects by targeting specific cellular components or interfering with vital metabolic pathways within pathogens. These intracellular targets can include enzymes, proteins involved in cell wall synthesis, or those crucial for nucleic acid and protein synthesis. mdpi.comfrontiersin.org
Pseudomonas aeruginosa is a Gram-negative bacterium known for its intrinsic and acquired resistance mechanisms, including low outer membrane permeability and the expression of efflux pumps that expel antibiotics. ajol.infomdpi.com Its ability to form biofilms also contributes to its resilience. ajol.infowikipedia.org While the search results discuss the mechanisms of resistance in P. aeruginosa and the modes of action of some antimicrobial peptides against it (often involving cell membranes and biofilms), specific details on how this compound targets P. aeruginosa at a cellular or pathway level are not explicitly provided. mdpi.com However, general mechanisms of action against bacteria include the inhibition of bacterial cell wall synthesis, alteration of cell membrane permeability, and the inhibition of bacterial metabolism, nucleic acid synthesis, and protein synthesis. mdpi.com Some compounds have also been shown to inhibit enzymes like ATPase and gyrase in Staphylococcus aureus. fip.org Further research is needed to specifically identify the cellular targets and perturbed pathways of this compound within pathogens like P. aeruginosa.
Molecular Mechanisms of Agricultural Efficacy
This compound's reported agricultural efficacy suggests its involvement in modulating plant processes and interacting with agricultural pests. Understanding these molecular mechanisms is crucial for its potential application in sustainable agriculture.
Effects on Plant Growth and Development at a Cellular Level (e.g., Root Stimulation, Nutrient Uptake)
Plant growth and development are complex processes regulated by a variety of factors, including hormones and nutrient availability. At a cellular level, growth involves an increase in protoplasm and cell enlargement, which is intimately linked to water and nutrient uptake. ncert.nic.in Plant roots are responsible for absorbing water and mineral nutrients from the soil through mechanisms such as diffusion, facilitated diffusion, and active transport, mediated by membrane proteins and concentration gradients. ebsco.comscribd.com
Plant hormones like auxins play pivotal roles in regulating growth, including root development. bioninja.com.aunih.gov Auxins can influence cell elongation and division by affecting cell wall flexibility and activating proton pumps in the plasma membrane. bioninja.com.ausavemyexams.com They also play a role in nutrient signaling networks. nih.gov While the search results highlight the general mechanisms of plant growth, root development, and nutrient uptake, and the roles of plant hormones, there is no specific information detailing how this compound directly influences these processes at a cellular level, stimulates root growth, or affects nutrient uptake mechanisms.
Mechanistic Basis of Pest Management Activity (e.g., Insecticidal, Nematicidal Actions)
Natural compounds, including terpenes and terpenoids, are known to possess insecticidal and nematicidal activities. mdpi.com The mechanisms underlying these effects can involve targeting the nervous system, disrupting enzymatic activity, or affecting the pest's physical structures. mdpi.comnih.gov
Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system of insects and nematodes, and its inhibition is a common mechanism for many insecticides and nematicides. mdpi.comresearchgate.net Other potential targets include octopamine (B1677172) receptors and tyramine (B21549) receptors. mdpi.com Some compounds can also disrupt the cuticle structure in insects or have direct toxic effects on nematodes, leading to vacuole formation and mortality. mdpi.comfrontiersin.org While this compound is mentioned in the context of insecticidal activity alongside other compounds, the specific mechanistic basis of its insecticidal or nematicidal action, such as whether it targets AChE or other pathways, is not explicitly described in the provided search results. core.ac.uk
Role in Enhancing Plant Stress Resistance
Plants employ a variety of mechanisms to cope with environmental stresses, including abiotic stresses like drought, salinity, and temperature extremes, and biotic stresses like pathogen attacks and insect herbivory. researchgate.netfrontiersin.org These mechanisms involve physiological, biochemical, and molecular responses, such as osmotic adjustment, the synthesis of protective proteins and antioxidants, hormonal regulation, and the activation of defense pathways. researchgate.netfrontiersin.orgmdpi.com
Plants can enhance stress tolerance by modulating gene expression, activating antioxidant systems to counteract oxidative stress, and employing hormone signaling pathways. researchgate.netfrontiersin.orgmdpi.comresearchgate.net For example, carotenoids can trigger defense mechanisms that enhance drought tolerance. mdpi.com While the search results broadly discuss plant stress tolerance mechanisms, there is no specific information detailing this compound's role in enhancing plant stress resistance or the molecular mechanisms involved in such a potential effect.
In Vitro Mechanistic Investigations of Other Bioactivities (e.g., Antioxidant, Anti-inflammatory)
Research suggests that this compound may possess antioxidant and anti-inflammatory properties, although detailed mechanistic studies specifically on this compound are limited in the provided search results. Sesquiterpenes in general, a class of compounds to which this compound belongs, are known to exhibit diverse bioactivities, including anti-inflammatory and antioxidant effects. researchgate.netctdbase.org
Studies on essential oils containing this compound as a constituent have shown antioxidant activity. For instance, the essential oil from Seseli salsugineum, which contains this compound at a concentration of 10.5%, demonstrated free radical scavenging potential in DPPH and ABTS assays. bezmialemscience.orgmdpi.com Similarly, essential oils from Prangos species containing this compound have shown moderate to good antioxidant potentials in various assays. mdpi.com The antioxidant activity of plant extracts and essential oils is often attributed to the presence of compounds like polyphenols and terpenes, which can act as free radical scavengers. mdpi.com
While the exact mechanism of this compound's potential anti-inflammatory activity is not explicitly detailed in the search results, anti-inflammatory mechanisms of other compounds often involve the modulation of inflammatory pathways and mediators. mdpi.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs), for example, exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. wikipedia.org
Enzyme Modulation and Inhibition Kinetics (e.g., Acetylcholinesterase)
Some studies on essential oils containing this compound have investigated their enzyme inhibitory properties. Acetylcholinesterase (AChE) is an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. wikipedia.orgnih.gov Inhibition of AChE can be a strategy for treating neurodegenerative diseases. nih.govmdpi.com
While some essential oils from Prangos species containing this compound were tested for cholinesterase inhibitory activity, specifically against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the results indicated that some oils showed anti-BChE activity but no inhibitory activity against both cholinesterases for others. mdpi.com This suggests that the presence of this compound in these complex mixtures may contribute to or be associated with enzyme modulation, but the specific inhibitory kinetics and mechanism of this compound itself on AChE or other enzymes require further dedicated investigation.
Enzyme inhibition kinetics studies, often utilizing methods like Lineweaver-Burk plots, are essential for understanding how an inhibitor interacts with an enzyme and determining parameters such as the Michaelis constant (Km) and maximum reaction rate (Vmax), as well as the inhibition constants (Ki). khanacademy.orgnih.gov Different types of inhibition (competitive, non-competitive, uncompetitive) have distinct effects on enzyme kinetics. libretexts.orglibretexts.org
Receptor Binding and Signaling Pathway Analysis
Information specifically on this compound's interaction with biological receptors and its effects on signaling pathways is limited in the provided search results. Receptor binding studies are in vitro assays used to characterize the interaction between a compound and a biological receptor, often employing techniques like radioligand binding assays to determine binding affinity and efficacy. nih.govmerckmillipore.comeuropa.eu These studies help elucidate how a compound might exert its effects by binding to specific molecular targets.
Signaling pathway analysis aims to understand how a compound influences the complex networks of molecular interactions within cells that control various biological processes, including inflammation and cellular responses. nih.govnih.gov This can involve studying changes in protein phosphorylation, gene expression, and other cellular events downstream of receptor activation or enzyme modulation. github.iofrontiersin.org
While the search results mention that compounds with similar polycyclic structures to this compound have been investigated for potential applications in neurology and oncology, areas where receptor binding and signaling pathways are key, direct research findings on this compound in this context were not found. ontosight.ai
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies aim to identify how modifications to a compound's chemical structure influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com By analyzing the relationship between structural features and observed biological effects, researchers can gain insights into the molecular requirements for activity and guide the design of more potent or selective compounds. wikipedia.orgcollaborativedrug.com
For this compound, a tricyclic sesquiterpene, SAR studies would involve synthesizing or isolating analogues with variations in its polycyclic core, the position and nature of its methyl groups, or the presence of the oxepane (B1206615) ring, and then testing these modified compounds for their biological activities (e.g., antioxidant, anti-inflammatory, enzyme inhibition). ontosight.ai Comparing the activity profiles of these analogues would help pinpoint which structural elements are crucial for specific biological effects.
While the provided search results describe the chemical structure of this compound in detail, specific SAR studies systematically exploring the relationship between this compound's structure and its biological potency in various assays were not found. nih.govontosight.ai Such studies are essential for optimizing the potential therapeutic applications of this compound or its derivatives.
Theoretical and Computational Chemistry Applications in Kessane Research
Quantum Mechanical (QM) Studies of Kessane Synthesis and Reactivity
Quantum mechanical calculations provide a detailed understanding of electronic structure and reaction pathways at the atomic level. These methods are crucial for elucidating reaction mechanisms, predicting reaction outcomes, and analyzing molecular properties.
Reaction Mechanism Elucidation for Key Synthetic Steps (e.g., Cyclization, Rearrangements)
QM studies can be used to investigate the energy profiles of chemical reactions, identifying transition states and intermediates to understand how a reaction proceeds. For complex molecules like this compound, which may involve intricate cyclization and rearrangement steps in its synthesis, QM calculations can provide crucial insights into the feasibility and selectivity of different pathways. For example, computational analysis has been used to confirm reaction mechanisms involving hydride transfer and to study ring-opening reactions of bicyclic radicals. researchgate.netorgsyn.org The synthesis of (±)-kessane has been reported to involve an Fe(III)-mediated tandem radical ring-expansion/cyclization, a process that could be ripe for detailed QM investigation to understand the radical intermediates and the energetics of the transformation. researchgate.netacs.org Solvolytic rearrangement mechanisms, also relevant in the synthesis of cyclic systems, can be analyzed computationally to understand carbocation intermediates and regioselectivity.
Stereoselectivity and Regioselectivity Predictions in Synthesis
Predicting the stereochemical and regiochemical outcome of a reaction is a significant challenge in organic synthesis. QM calculations can help address this by evaluating the relative energies of transition states leading to different stereoisomers or regioisomers. By comparing the activation energies, computational chemists can predict the favored product. This approach has been successfully applied to study the stereospecificity of cycloaddition reactions and to understand the factors governing enantioselectivity in catalyzed reactions. acs.orgacs.org For this compound synthesis, particularly in steps involving the formation of new stereocenters or the selective formation of specific ring systems, QM calculations could be employed to guide experimental efforts and optimize reaction conditions for desired outcomes.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and properties. QM methods allow for the calculation of molecular orbitals, charge distributions, and other electronic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is particularly useful for understanding reactivity in terms of electron donation and acceptance. sumitomo-chem.co.jp Electronic structure analysis using techniques like Density Functional Theory (DFT) can reveal insights into bonding, stability, and potential reaction sites within the this compound molecule. nih.govrsc.org This type of analysis has been applied to understand the electronic properties of various organic and inorganic compounds, including the assignment of spectral features. nih.govnih.gov
Molecular Dynamics (MD) Simulations of this compound-Biomolecule Interactions
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to study how molecules move and interact over time. This is particularly useful for investigating the behavior of molecules in complex environments, such as biological systems.
Ligand-Protein/Enzyme Docking and Binding Free Energy Calculations
MD simulations, often coupled with docking studies, can be used to predict how a small molecule like this compound might interact with proteins or enzymes. Docking algorithms predict the likely binding poses, while MD simulations can refine these poses and provide information about the stability of the complex and the dynamics of the interaction. rsc.orgbiorxiv.org Binding free energy calculations, derived from MD simulations, can quantify the strength of the interaction. ugent.be While specific studies on this compound-biomolecule interactions were not prominently found in the search results, these computational techniques are widely used in drug discovery and biological chemistry to understand the interactions of natural products and other small molecules with biological targets. rsc.orgbiorxiv.orgrsc.org
Simulation of this compound Interactions with Lipid Bilayers
Lipid bilayers form the fundamental structure of cell membranes, and understanding how molecules interact with these membranes is important for assessing their potential biological activity and transport properties. MD simulations can model the behavior of this compound within a lipid bilayer, providing insights into its location, orientation, and effects on membrane properties like fluidity and thickness. nih.govrsc.orgnih.gov These simulations can help determine if this compound is likely to permeate the membrane or associate with the lipid headgroups or tails. Studies using MD simulations have investigated the interactions of various molecules, including antimicrobial peptides, with lipid bilayers to understand membrane disruption and other effects. rsc.orgmpg.delivecomsjournal.org Applying these methods to this compound could provide valuable information about its potential to interact with cellular membranes.
Advanced Electronic Structure Calculations (e.g., DFT, ab initio) for Spectroscopic Prediction and Validation
Advanced electronic structure methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting molecular properties, including spectroscopic parameters. While specific extensive DFT or ab initio studies solely focused on this compound's spectroscopic prediction were not prominently found in the immediate search, the application of computational methods for spectroscopic validation has been demonstrated for this compound.
One study investigated the conformational characteristics of this compound using 600 MHz 1H NMR spectroscopy in conjunction with molecular mechanics (MM2) calculations. wikidata.orgnih.gov Although MM2 is a force-field method and not an electronic structure method like DFT or ab initio, this research exemplifies the use of computational approaches to interpret and validate experimental spectroscopic data. The study obtained accurate vicinal 1H-1H coupling constants from extensive computer simulations and compared these experimental values with coupling constants calculated using MM2 calculations and the generalized Karplus equation. wikidata.orgnih.gov The findings indicated that this compound adopts a single conformation in solution, which showed only slight differences from the conformation predicted by the MM2 calculations. wikidata.orgnih.gov Specifically, the cyclopentane (B165970) ring of this compound was characterized by a pure 1E conformation, while the cycloheptane (B1346806) ring adopted a conformation situated between the twist-chair and chair conformations on the pseudo-rotational pathway of the seven-membered ring. wikidata.orgnih.gov
More broadly, DFT calculations are widely applied in chemistry for various purposes, including the assignment of experimental spectra. fishersci.ca The accuracy of DFT calculations for spectroscopic properties depends on the appropriate selection of functionals and basis sets for the target system. fishersci.cawikipedia.org Time-Dependent DFT (TD-DFT), for instance, is a method used to predict UV spectra. fishersci.ca Ab initio methods are also employed for spectroscopic calculations. researchgate.netthegoodscentscompany.com These advanced electronic structure methods could be applied to this compound to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), which could then be compared with experimental data for validation and detailed structural analysis.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to analyze the relationship between the chemical structure of compounds and their biological or physicochemical properties. These methods are valuable for predicting the activity of molecules and guiding the design of new compounds with desired characteristics.
This compound has been identified as a component in the essential oil of Angelica glauca, which has been studied for potential biological activities, including acetylcholinesterase inhibition. In the context of such natural product research, in silico methods, including molecular docking, are often employed to evaluate the potential interactions of identified compounds with biological targets. While the search results did not detail a specific QSAR model developed for this compound itself, studies on natural product extracts containing this compound demonstrate the relevance of these computational approaches in the field. For example, a study investigating the acetylcholinesterase inhibitory activity of essential oils from Apiaceae species, which listed this compound as a component in some oils, utilized molecular docking as part of their in silico analysis.
Chemoinformatics tools are used to compute physicochemical properties and analyze structural features of compounds, which serve as descriptors in QSAR model development. QSAR models aim to build predictive relationships between these molecular descriptors and observed activities, allowing for the screening of large chemical libraries and the prioritization of compounds for experimental testing. The application of chemoinformatics and QSAR to this compound and related sesquiterpenes could involve:
Calculating a wide range of molecular descriptors for this compound.
Developing QSAR models based on datasets of structurally similar compounds with known activities (e.g., enzyme inhibition, receptor binding).
Using the developed models to predict the potential activities of this compound.
Employing chemoinformatics techniques for similarity searching to identify other compounds structurally related to this compound with known properties that could provide insights into its potential behavior.
Machine Learning Approaches for this compound Property and Activity Prediction
Machine learning (ML) approaches are increasingly being applied in chemistry for predicting various molecular properties and activities. ML models can learn complex relationships from existing experimental or computational data to make predictions for new or untested molecules. These methods offer the potential to accelerate the discovery and characterization of chemical compounds.
Quantitative Structure-Property Relationship (QSPR) models can be effectively built using ML systems to predict properties based on the chemical structure. ML has been applied to predict a wide range of properties, including physicochemical characteristics, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and various types of biological activities.
For this compound, machine learning could be utilized in several ways:
Property Prediction: ML models trained on datasets of sesquiterpenes or similar cyclic ethers could predict various physicochemical properties of this compound, such as boiling point, solubility, and logP.
Activity Prediction: If sufficient data exists for the biological activities of structurally related compounds, ML models could be trained to predict the likelihood of this compound exhibiting similar activities (e.g., its potential as an acetylcholinesterase inhibitor, based on studies where it was identified).
Spectroscopic Property Prediction: While electronic structure calculations provide fundamental insights, ML models can be trained on large datasets of computed or experimental spectra to rapidly predict spectroscopic parameters for this compound, which can be useful for high-throughput screening or initial structural characterization.
Conformational Analysis: Although an MM2 study was performed wikidata.orgnih.gov, ML could potentially be used to explore the conformational landscape of this compound more extensively or to predict the relative energies of different conformers.
The application of ML in chemistry is a rapidly evolving field, and as more data becomes available for natural products and their properties, the accuracy and scope of ML predictions for compounds like this compound are expected to increase. ML models can serve as efficient tools for prioritizing research directions and identifying potential applications for this compound based on its predicted properties and activities.
Chemical Biology and Bio Inspired Research Pertaining to Kessane
Investigation of Kessane's Biological Roles in Natural Environments
This compound is found in the essential oils of several plant species, suggesting potential biological roles within these organisms and their interactions with the environment. nih.govbham.ac.ukiomcworld.com It has been identified in Heracleum dissectum, Valeriana fauriei, and Bothriochloa intermedia. nih.govbham.ac.ukresearchgate.net It is also present in Prangos species, where it has been identified as a component of the essential oil. bham.ac.ukiomcworld.com this compound has also been reported as a component in the essential oil of Boswellia serrata, commonly known as frankincense. neu.edu.tr
Biosynthetic Pathways and Enzymology of this compound Production
The biosynthesis of natural products, particularly terpenes like this compound, typically involves a series of enzymatic transformations of isoprenoid precursors. While the general principles of sesquiterpene biosynthesis are understood, involving enzymes such as terpene synthases and cyclases, specific details regarding the enzymatic machinery and genetic pathways responsible for the synthesis of this compound in its natural sources are not explicitly detailed in the provided search results. researchgate.net Research into the biosynthesis of complex natural products often involves identifying the relevant genes and characterizing the enzymes to understand the intricate steps of their formation. However, the specific enzymatic and genetic elements underpinning this compound production are not elaborated upon in the retrieved literature.
Ecological Significance and Inter-Species Chemical Communication
Natural products found in plants can play diverse ecological roles, including defense against herbivores and pathogens, attraction of pollinators, or mediating communication with other organisms. Chemical communication between species is a well-established phenomenon in various ecosystems, often mediated by small molecules. uminho.ptnih.gov Examples include quorum sensing in bacteria and chemical interactions in aquatic environments. bham.ac.ukuminho.ptnih.govarxiv.org While this compound's presence in the essential oils of several plants suggests a potential ecological function, the precise ecological significance of this compound and its involvement in specific inter-species chemical communication events are not described in the provided search results. Further research would be needed to elucidate the specific roles this compound might play in the complex ecological interactions of the organisms that produce it.
Biomimetic Syntheses and Bio-Inspired Design of this compound Analogues
Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory, often providing elegant and efficient routes to complex molecules. Bio-inspired design involves using principles learned from biological systems to design new molecules or synthetic strategies. The synthesis of this compound has been a subject of chemical research. Total syntheses of (±)-Kessane have been reported. rsc.orgrsc.org One approach to the synthesis of (−)-Kessane has been described starting from natural (+)-aromadendrene-II, which can be considered a bio-inspired strategy as it utilizes a naturally occurring precursor. globalauthorid.commdpi.comresearchgate.net
Research in this area focuses on developing synthetic routes that mimic plausible biological transformations or utilize readily available natural products as starting materials. The synthesis of this compound and its analogues allows for the exploration of structure-activity relationships and the potential development of compounds with modified or enhanced biological properties.
Future Directions and Emerging Research Avenues for Kessane
Integration of Omics Technologies in Kessane Biological Research (e.g., Metabolomics, Proteomics)
The application of omics technologies, such as metabolomics and proteomics, holds significant promise for advancing the understanding of this compound's biological roles and effects. Metabolomics, the study of the complete set of metabolites in a biological sample, can help identify the metabolic pathways influenced by this compound or its derivatives. nih.govoatext.comnih.gov This can provide insights into how this compound interacts with biological systems at a molecular level. Similarly, proteomics, the large-scale study of proteins, can reveal how this compound affects protein expression and function, potentially identifying its protein targets or the cellular processes it modulates. nih.govoatext.comfrontiersin.org
Integrating data from both metabolomics and proteomics can offer a more comprehensive and systems-level view of this compound's biological impact. nih.govoatext.commdpi.com This multi-omics approach can help to correlate changes in metabolite profiles with alterations in protein expression, providing a deeper understanding of the complex molecular mechanisms underlying this compound's observed or potential bioactivities. nih.govmdpi.com Future research could involve exposing biological systems (e.g., cell lines, model organisms) to this compound and using high-throughput mass spectrometry-based techniques to profile the resulting changes in their metabolomes and proteomes. nih.govoatext.comfrontiersin.org
Interactive Table 1: Potential Omics Applications in this compound Research
| Omics Technology | Information Provided | Potential Insights for this compound |
| Metabolomics | Identification and quantification of small molecules (metabolites). nih.govnih.gov | Understanding metabolic pathways affected by this compound; identifying biomarkers of exposure or effect. nih.govnih.gov |
| Proteomics | Identification and quantification of proteins. nih.govfrontiersin.org | Identifying protein targets of this compound; understanding effects on protein expression and cellular processes. nih.govfrontiersin.org |
| Integrated Omics | Combined analysis of multiple omics datasets. nih.govmdpi.com | Systems-level understanding of this compound's biological effects; correlating molecular changes across different biological layers. nih.govmdpi.com |
This integrated approach, coupled with advanced bioinformatics and machine learning tools, can help to uncover novel bioactivities and their associated molecular mechanisms that might not be apparent from single-omics studies. nih.govoatext.commdpi.com
Advanced Computational Design and Virtual Screening of this compound-Inspired Compounds
Computational approaches, such as advanced computational design and virtual screening, are becoming increasingly important in the discovery and development of new molecules. chemrxiv.orgrjpbr.comresearchgate.net These techniques can be applied to this compound research to design and identify novel compounds with improved or distinct properties based on the this compound scaffold. chemrxiv.orgresearchgate.net
Virtual screening involves computationally sifting through large databases of chemical compounds to identify those likely to possess a desired activity, such as binding to a specific biological target. chemrxiv.orgresearchgate.netfrontiersin.org By using the structure of this compound as a starting point, researchers can employ structure-based or ligand-based virtual screening methods to find molecules with similar structural features or predicted biological activity profiles. researchgate.netfrontiersin.org
Advanced computational design techniques, including de novo design and generative models, can be used to design entirely new molecules inspired by the this compound structure but with potentially enhanced properties. chemrxiv.org These methods can explore a vast chemical space and propose novel this compound analogs with optimized characteristics for specific applications. chemrxiv.org
Interactive Table 2: Computational Techniques in this compound Research
| Computational Technique | Application in this compound Research | Expected Outcome |
| Virtual Screening | Identifying compounds with structural similarity or predicted activity to this compound from databases. chemrxiv.orgresearchgate.netfrontiersin.org | Discovery of potential this compound analogs or compounds with related bioactivities. chemrxiv.orgresearchgate.net |
| De Novo Design | Designing novel molecules based on the this compound scaffold. chemrxiv.org | Generation of new this compound-inspired compounds with potentially improved properties. chemrxiv.org |
| Molecular Docking | Predicting the binding affinity and interaction mode of this compound or its analogs with biological targets. rjpbr.comresearchgate.netnih.gov | Understanding potential mechanisms of action and guiding the design of more potent compounds. rjpbr.comresearchgate.net |
The integration of computational design and virtual screening with experimental validation can significantly accelerate the process of discovering and developing this compound-related compounds for various applications. researchgate.netnih.gov
Green Chemistry Approaches to this compound Synthesis and Production
As sustainability becomes a critical focus in chemical manufacturing, the development of green chemistry approaches for this compound synthesis and production is an important future direction. syrris.comnumberanalytics.comgoogle.com Traditional chemical synthesis methods can often involve hazardous reagents, large amounts of solvent waste, and high energy consumption. utexas.edu Applying green chemistry principles aims to minimize or eliminate the use and generation of hazardous substances throughout the synthesis process. syrris.comnumberanalytics.com
Future research in this area could focus on developing more environmentally friendly synthetic routes to this compound. This might involve exploring alternative, renewable feedstocks, using safer and more efficient catalysts, employing greener solvents or solvent-free reactions, and optimizing reaction conditions to reduce energy usage and waste generation. syrris.comnumberanalytics.comgoogle.comutexas.edu Techniques like flow chemistry and continuous processing could also be explored for more efficient and sustainable production. syrris.com
Interactive Table 3: Green Chemistry Principles for this compound Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Prevention of Waste | Designing synthetic routes that minimize waste generation. syrris.comnumberanalytics.com | Reduced environmental impact and disposal costs. syrris.comnumberanalytics.com |
| Use of Safer Solvents and Auxiliaries | Employing environmentally benign solvents or eliminating their use. syrris.comnumberanalytics.com | Improved safety and reduced environmental pollution. syrris.comnumberanalytics.com |
| Catalysis | Utilizing highly selective catalysts to improve reaction efficiency and reduce byproducts. syrris.comgoogle.com | Lower energy consumption and less waste. syrris.comgoogle.com |
| Use of Renewable Feedstocks | Exploring the use of renewable resources for this compound production. numberanalytics.com | Reduced reliance on finite fossil fuels. numberanalytics.com |
Implementing green chemistry principles in this compound synthesis and production is crucial for developing sustainable and economically viable methods for obtaining this compound. syrris.comnumberanalytics.comutexas.edu
Exploration of Undiscovered Bioactivities and Their Molecular Mechanisms
While some bioactivities of this compound or compounds from its natural sources have been reported, there is significant potential for exploring undiscovered bioactivities and elucidating their underlying molecular mechanisms. thegoodscentscompany.comgbpihed.gov.in Natural products like this compound often possess diverse biological properties that are yet to be fully characterized. gbpihed.gov.in
Future research should focus on comprehensive screening of this compound against a wide range of biological targets and assays to identify novel activities. This could include investigating potential antimicrobial, anti-inflammatory, antioxidant, or effects on the central nervous system, among others. gbpihed.gov.inresearchgate.net
Once a new bioactivity is identified, research should then focus on elucidating the molecular mechanisms responsible. nih.govresearchgate.netacs.org This could involve a combination of experimental techniques, such as target binding studies, enzyme assays, and cell-based assays, along with computational approaches like molecular docking and dynamics simulations to understand how this compound interacts with biological molecules. rjpbr.comresearchgate.netnih.gov
Interactive Table 4: Approaches for Exploring Undiscovered Bioactivities
| Research Approach | Description | Expected Outcome |
| High-Throughput Screening | Testing this compound against a broad panel of biological targets and assays. nih.govresearchgate.net | Identification of novel bioactivities. nih.govresearchgate.net |
| Mechanism of Action Studies | Investigating the molecular pathways and targets involved in observed bioactivities. nih.govresearchgate.netacs.org | Understanding how this compound exerts its effects at the molecular level. nih.govresearchgate.net |
| In Vitro and In Vivo Studies | Evaluating bioactivities in relevant biological models. gbpihed.gov.in | Validation of potential therapeutic or other applications. gbpihed.gov.in |
A systematic and comprehensive approach to bioactivity screening and mechanism elucidation is essential for fully realizing the potential of this compound and its derivatives. nih.govresearchgate.netacs.org
Development of Sustainable Production Methods for this compound
Developing sustainable methods for this compound production is crucial for ensuring its long-term availability and minimizing the environmental footprint of its manufacturing. kestria.comparliament.ukmdpi.com this compound is a natural product, and its extraction from natural sources may face challenges related to yield, environmental impact, and the sustainability of the source organism. nih.govthegoodscentscompany.com
Future research should explore alternative and more sustainable production methods. This could include optimizing extraction methods from natural sources to improve efficiency and reduce solvent usage, or developing biotechnological approaches such as microbial fermentation or plant cell culture for this compound production. utexas.edu Synthetic biology techniques could be employed to engineer microorganisms to produce this compound in a controlled and sustainable manner.
Interactive Table 5: Sustainable Production Strategies
| Production Method | Description | Potential Advantages |
| Optimized Extraction from Natural Sources | Improving efficiency and reducing environmental impact of extracting this compound from plants. thegoodscentscompany.com | Potentially lower development costs if source is abundant. thegoodscentscompany.com |
| Microbial Fermentation | Engineering microorganisms to produce this compound. | Scalable, potentially higher yields, reduced land use compared to agriculture. |
| Plant Cell Culture | Growing plant cells in a controlled environment to produce this compound. | Consistent production, not dependent on environmental factors. |
| Synthetic Biology | Designing and constructing new biological parts, devices, and systems for this compound production. | Potential for highly efficient and tailored production systems. |
The development of sustainable production methods will be key to ensuring a reliable and environmentally responsible supply of this compound for future research and potential applications. kestria.comparliament.ukmdpi.com
Q & A
Q. How should researchers design experiments to investigate Kessane’s physicochemical properties?
- Methodological Answer : Begin by defining measurable objectives (e.g., solubility, stability under varying conditions). Use controlled experiments with systematic variable manipulation (e.g., pH, temperature). Include replicates to ensure reproducibility and validate results using standardized analytical techniques (e.g., HPLC, spectroscopy). Document protocols meticulously to enable replication . For novel derivatives, follow established characterization frameworks, such as those outlined in chemistry journal guidelines (e.g., detailed synthesis steps, purity validation) .
What strategies ensure clarity and specificity when formulating research questions about this compound?
- Methodological Answer : Frame questions around measurable relationships (e.g., "How does this compound’s molecular structure influence its reactivity with Compound X?"). Avoid vague terms like "study" or "analyze"; instead, specify dependent/independent variables and contextualize gaps in existing literature. Test questions for feasibility via pilot studies or simulations . For example:
Weak: "What are this compound’s effects?"
Strong: "How does this compound’s hydroxyl group position modulate its antioxidant efficacy in vitro?"
Q. How can researchers conduct a comprehensive literature review for this compound-related studies?
Q. How should contradictory data on this compound’s bioactivity be resolved?
- Methodological Answer : Reassess experimental conditions (e.g., solvent purity, temperature control) and statistical methods (e.g., ANOVA for variability analysis). Cross-validate with orthogonal techniques (e.g., NMR alongside mass spectrometry). Conduct meta-analyses to compare results across studies, accounting for contextual differences (e.g., cell lines, dosage). Engage in peer discussions to interpret discrepancies .
Q. What systematic approaches integrate this compound data across heterogeneous studies?
- Methodological Answer : Adopt knowledge base (KB) frameworks like Tab2Know to standardize data from tables, text, and figures. Map key parameters (e.g., yield, reaction conditions) using ontologies. For synthesis data, aggregate variables such as catalysts, solvents, and yields into queryable formats. Validate consistency via cross-referencing with primary sources . Example aggregation:
| Study ID | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| S1 | Pd/C | EtOH | 78 |
| S2 | Ni | H2O | 65 |
Q. How can researchers optimize advanced characterization techniques for this compound derivatives?
- Methodological Answer : Combine computational modeling (e.g., DFT for electronic properties) with experimental validation (e.g., X-ray crystallography for structural elucidation). For stability studies, employ accelerated aging tests under controlled humidity/light. Use high-throughput screening to assess bioactivity across multiple assays, ensuring statistical power via ≥3 replicates .
Handling Data and Synthesis
Q. What criteria ensure robustness in this compound-related data analysis?
- Methodological Answer : Apply the Cochrane Review principles: (1) Use predefined inclusion/exclusion criteria for data selection; (2) Assess bias via funnel plots or sensitivity analyses; (3) Synthesize findings using meta-regression for heterogeneous data. Report uncertainties (e.g., confidence intervals) and avoid overgeneralization .
Q. How should researchers present complex this compound data in publications?
- Methodological Answer : Prioritize clarity with tables summarizing key results (e.g., comparative bioactivity) and figures highlighting trends (e.g., dose-response curves). Use appendices for raw data and supplementary files for methodological details. Reference datasets publicly via repositories like Zenodo .
Ethical and Technical Considerations
Q. What steps mitigate bias in this compound research?
Q. How can researchers address reproducibility challenges in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
